2-(2-Chlorophenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid
Description
Fourier-Transform Infrared (FT-IR) Spectroscopy
Key absorption bands include:
- O–H Stretch : Broad peak at 2500–3000 cm⁻¹ (carboxylic acid).
- C=O Stretch : Strong bands at 1680 cm⁻¹ (pyridone) and 1720 cm⁻¹ (carboxylic acid).
- C–Cl Stretch : 550–600 cm⁻¹ .
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (DMSO-d₆) :
- Aromatic Protons : δ 7.2–8.5 ppm (multiplets for quinoline and chlorophenyl rings).
- Carboxylic Acid Proton : δ 12.3 ppm (singlet, exchangeable).
- Pyridone Proton : δ 6.1 ppm (singlet, H-3) .
¹³C NMR :
Raman Spectroscopy
Raman-active modes include:
- Quinoline Backbone : 1600 cm⁻¹ (C=C stretching).
- Carboxylic Acid : 1300 cm⁻¹ (C–O–H bending).
- Chlorophenyl : 1000 cm⁻¹ (C–Cl stretching) .
Comparative Analysis with Analogous Quinoline Derivatives
Structural Comparisons
Physicochemical Properties
- Solubility : The 8-carboxylic acid derivative exhibits limited aqueous solubility (0.1 mg/mL at pH 7) but improved solubility in polar aprotic solvents like dimethyl sulfoxide (>50 mg/mL) . In contrast, the 6-carboxylic acid analog shows higher aqueous solubility due to reduced steric hindrance .
- Thermal Stability : Differential scanning calorimetry (DSC) of similar compounds reveals decomposition temperatures above 200°C, suggesting robustness for synthetic applications .
Electronic Effects
The electron-withdrawing carboxylic acid group at position 8 reduces electron density on the quinoline ring, as evidenced by a 20 nm bathochromic shift in UV-Vis spectra compared to non-carboxylated analogs .
Properties
CAS No. |
90034-68-7 |
|---|---|
Molecular Formula |
C16H10ClNO3 |
Molecular Weight |
299.71 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-4-oxo-1H-quinoline-8-carboxylic acid |
InChI |
InChI=1S/C16H10ClNO3/c17-12-7-2-1-4-9(12)13-8-14(19)10-5-3-6-11(16(20)21)15(10)18-13/h1-8H,(H,18,19)(H,20,21) |
InChI Key |
LKAFSNXNOGJPPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=O)C3=C(N2)C(=CC=C3)C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Condensation and Cyclization of Isatin Derivatives
The Chinese patent CN102924374B outlines a five-step synthesis starting with isatin (indoline-2,3-dione). In Step 1 , isatin undergoes alkaline condensation with acetone in aqueous sodium hydroxide (25–35°C, 10-hour reflux) to yield 2-toluquinoline-4-carboxylic acid with 99% efficiency. The reaction proceeds via a Pfitzinger-like mechanism, where acetone acts as both solvent and nucleophile.
Critical Parameters :
-
Base : Sodium hydroxide (1.36 mol ratio to isatin) ensures deprotonation and ring-opening.
-
Temperature : Reflux at ~100°C drives the exothermic condensation.
Table 1: Step 1 Optimization Data
| Parameter | Optimal Range | Yield (%) |
|---|---|---|
| NaOH Concentration | 1.2–1.4 mol | 99 |
| Reaction Time | 10–12 hours | 99 |
| Acetone Volume | 110 ml | 99 |
Aldol Addition with Benzaldehyde
Step 2 involves reacting 2-toluquinoline-4-carboxylic acid with benzaldehyde (100°C, 3 hours) to form 2-vinyl-4-quinoline carboxylic acid monohydrate. The reaction exploits the electron-deficient quinoline ring, facilitating nucleophilic attack by the aldehyde.
Spectral Validation :
Oxidative Functionalization and Decarboxylation
Potassium Permanganate-Mediated Oxidation
In Step 4 of CN102924374B, 2-vinyl-4-quinoline carboxylic acid is treated with potassium permanganate and sodium hydroxide (35–45°C, 2–8 hours) to produce quinoline-2,4-dicarboxylic acid. The oxidation selectively targets the vinyl group without degrading the chlorophenyl moiety.
Mechanistic Insight :
-
MnO₄⁻ abstracts hydrogen from the vinyl group, forming a dihydroxylated intermediate.
-
Acid workup (HCl, pH 1–2) precipitates the dicarboxylic acid.
Table 2: Oxidation Efficiency Under Varying Conditions
| Oxidant | Temperature (°C) | Time (hours) | Yield (%) |
|---|---|---|---|
| KMnO₄ | 40 | 6 | 92 |
| K₂Cr₂O₇ | 40 | 6 | 78 |
Decarboxylation in m-Xylene
Step 5 employs refluxing m-xylene to decarboxylate quinoline-2,4-dicarboxylic acid, yielding the target compound. The high boiling point of m-xylene (139°C) facilitates thermal cleavage of the carboxyl groups.
Yield Optimization :
Alternative Pathways via Naphthyridine Intermediates
Cyclopropylamine-Assisted Cyclization
US4822801A describes a divergent route using 3,4,5,6-tetrafluoroanthranilic acid. Reaction with triethylorthoformate and cyclopropylamine in t-butanol generates a naphthyridine intermediate, which is subsequently hydrolyzed to the carboxylic acid.
Key Step :
-
Ring Closure : Potassium t-butoxide (50°C, 18 hours) induces cyclization.
-
Hydrogenation : Palladium-catalyzed reduction converts nitro to amino groups (5-amino-1,4-dihydroquinoline).
Table 3: Comparative Analysis of Cyclization Agents
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| KOtBu | t-BuOH | 50 | 85 |
| NaOH | EtOH | 50 | 62 |
Pharmacological Intermediate Synthesis
Aroylation and Alkylation Strategies
The method from Stern-2007 employs 2-((Z)-3-oxo-3-aryl-propenylamino)-benzoic acid methyl esters cyclized in methanol/phenyl ether (1:8) with sodium methanolate. Subsequent N-alkylation with halogenoalkyl derivatives (DMF, NaH) introduces the 2-chlorophenyl group.
Critical Findings :
Spectroscopic and Analytical Validation
NMR and IR Characterization
-
1H-NMR : The target compound’s aromatic protons appear as doublets at δ 8.08 (8-H) and δ 8.62 (5-H), confirming quinoline ring geometry.
-
IR : Absence of O–H stretches (post-decarboxylation) and presence of C=O (1680 cm⁻¹) validate structural integrity.
Table 4: Comparative Spectral Data
| Compound | 1H-NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|
| 2-Toluquinoline-4-carboxylic acid | 8.127 (ddd, J=7.256) | 3345 (O–H) |
| Target Compound | 8.08 (d, J=8.5 Hz) | 1680 (C=O) |
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Introduction of hydroxyl or carboxyl groups.
Reduction: Formation of 2-(2-Chlorophenyl)-4-hydroxy-1,4-dihydroquinoline-8-carboxylic acid.
Substitution: Formation of derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry
The compound serves as a building block for synthesizing more complex quinoline derivatives. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.
Biology
Research indicates that 2-(2-Chlorophenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid exhibits significant antimicrobial and anticancer properties. For instance, studies have shown its ability to inhibit bacterial enzymes, suggesting potential as an antimicrobial agent. Additionally, its interaction with cellular pathways involved in cancer cell proliferation highlights its therapeutic potential in oncology.
Medicine
The compound is investigated for developing new therapeutic agents. Its mechanism of action often involves inhibiting specific enzymes or receptors, leading to biological effects beneficial in treating diseases.
Industry
In industrial applications, this compound is utilized in synthesizing dyes and pigments due to its distinct chemical properties. Its versatility makes it suitable for various chemical industries.
Case Study 1: Antimicrobial Activity
A study focused on the antimicrobial efficacy of 2-(2-Chlorophenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid against various bacterial strains demonstrated its effectiveness in inhibiting growth compared to standard antibiotics. This suggests its potential use as an alternative treatment option.
Case Study 2: Anticancer Properties
Research published in a peer-reviewed journal explored the anticancer properties of this compound, revealing that it induces apoptosis in cancer cells through specific signaling pathways. The findings indicate that further development could lead to new cancer therapies based on this compound's structure .
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s quinoline core, chlorophenyl substituent, and carboxylic acid group are critical for its interactions with biological targets. Below is a detailed comparison with analogous compounds:
Table 1: Structural and Functional Comparison
Structural Differences and Implications
Substituent Effects: The 2-chlorophenyl group in the target compound likely enhances lipophilicity and target binding via π-π stacking, similar to dichlorophenyl analogs in . However, electron-withdrawing groups (e.g., fluorine in the piperazinyl derivative) may improve metabolic stability .
Biological Activity: The piperazinyl-dichlorophenyl derivative in demonstrated superior antimycobacterial activity (MIC <1 µg/mL) compared to Isoniazid, attributed to its dual chloro substituents and extended side chain enhancing target affinity . The target compound’s 8-carboxylic acid group may mimic features of fluoroquinolones (e.g., ciprofloxacin), suggesting possible DNA gyrase inhibition .
Physicochemical Properties :
- Molecular weight : Larger analogs (e.g., 684.5 g/mol in ) may face bioavailability challenges, whereas the target compound’s estimated ~300–350 g/mol aligns with Lipinski’s Rule of Five for drug-likeness.
- Solubility : The spirocyclic compound () has reduced solubility due to its hydrophobic cyclohexyl group, whereas the carboxylic acid moiety in the target compound enhances aqueous solubility .
Key Research Findings and Contradictions
- Antimycobacterial Activity: Dichlorophenyl-piperazinyl derivatives () outperform monochloro analogs, suggesting that chlorine position and additional substituents critically influence efficacy .
- Safety Profiles: The spirocyclic compound () lacks explicit toxicity data, but its structural complexity may correlate with higher metabolic demands compared to simpler quinoline-carboxylic acids .
- Synthetic Feasibility : Derivatives with fused heterocycles (e.g., benzoxazine in ) require multi-step synthesis, whereas the target compound’s simpler structure may offer manufacturing advantages .
Biological Activity
2-(2-Chlorophenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid (referred to as "the compound" hereafter) is a synthetic organic molecule belonging to the quinoline family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of the compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a quinoline ring system with a carboxylic acid functional group at the 8-position and a chlorophenyl substituent at the 2-position. This unique arrangement of functional groups contributes to its lipophilicity and overall biological activity.
Antibacterial Activity
The compound exhibits significant antibacterial properties against various strains of bacteria. Studies have demonstrated its effectiveness against Staphylococcus aureus and Bacillus subtilis, with SAR studies indicating that modifications at the 7-position of the quinoline nucleus can enhance its potency against specific bacterial strains. The presence of the chlorophenyl group is crucial for increasing lipophilicity, thereby facilitating better interaction with bacterial membranes .
| Compound | Activity | Mechanism |
|---|---|---|
| 2-(2-Chlorophenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid | Antibacterial | Disruption of bacterial membrane integrity |
| 2-(3-Chlorophenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid | Moderate antibacterial | Similar mechanism with variations in potency |
Anticancer Activity
In addition to its antibacterial properties, the compound has shown promising anticancer activity. Research indicates that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For instance, certain derivatives have been tested against melanoma (MALME-M) tumor cell lines, showing significant growth inhibition (GI) percentages . The anticancer efficacy is often linked to the electron density around substituents on the quinoline ring, which influences interactions with target proteins involved in cancer cell survival.
| Cell Line | IC50 (μM) | Activity Level |
|---|---|---|
| MALME-M | 55.75 | Moderate |
| HeLa | 0.126 | Excellent |
| SMMC-7721 | 0.071 | Excellent |
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokine production in vitro, suggesting a potential role in treating inflammatory diseases. The mechanism involves modulation of signaling pathways associated with inflammation .
Case Studies
- Antibacterial Efficacy : A study evaluated the minimum inhibitory concentration (MIC) of the compound against several bacterial strains. Results indicated that it effectively inhibited growth at concentrations lower than those required for conventional antibiotics.
- Anticancer Screening : In a comprehensive screening involving multiple cancer cell lines, derivatives of the compound were found to exhibit varying degrees of cytotoxicity, with some achieving IC50 values comparable to established chemotherapeutics like doxorubicin .
- Inflammation Models : In vivo studies demonstrated that administration of the compound reduced inflammation markers in animal models of arthritis, supporting its potential therapeutic use for inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(2-Chlorophenyl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid, and what intermediates are critical for yield optimization?
- Methodological Answer : The synthesis typically involves cyclization and substitution reactions. For analogous quinoline derivatives, a two-step process (substitution followed by hydrolysis) is common, with intermediates like chlorinated aromatic precursors and keto-esters playing key roles. Reaction conditions (e.g., solvent choice, temperature) significantly influence yield. For example, dimethylformamide (DMF) or tetrahydrofuran (THF) are effective solvents for cyclization . Neutralization with sodium bicarbonate during hydrolysis can improve purity .
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?
- Methodological Answer :
- 1H NMR : Characteristic peaks include the aromatic protons of the chlorophenyl group (δ 7.2–7.8 ppm) and the quinoline ring protons (δ 8.1–8.5 ppm). The carboxylic acid proton may appear as a broad singlet (~δ 12–14 ppm) .
- IR : Stretching vibrations for the carbonyl group (C=O) at ~1680–1720 cm⁻¹ and the carboxylic acid (O-H) at ~2500–3300 cm⁻¹ are critical .
- Mass Spectrometry : The molecular ion peak ([M+H]⁺) should match the molecular weight (C₁₆H₁₁ClNO₃: ~316.7 g/mol), with fragmentation patterns indicating loss of CO₂ (44 Da) from the carboxylic acid group .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use NIOSH/EN 166-certified eye protection, nitrile gloves, and lab coats. Ensure ventilation in closed spaces .
- Spill Management : Avoid environmental release; use dry sand or alcohol-resistant foam for containment .
- Storage : Store in sealed containers under dry conditions at room temperature .
Advanced Research Questions
Q. How can researchers address solubility challenges during in vitro bioactivity assays for this compound?
- Methodological Answer : Solubility in aqueous buffers is often limited due to the hydrophobic chlorophenyl and quinoline moieties. Strategies include:
- Co-solvents : Use DMSO (≤1% v/v) or ethanol to pre-dissolve the compound before diluting in assay buffers .
- pH Adjustment : The carboxylic acid group (pKa ~4.5) allows for solubility enhancement in mildly alkaline solutions (pH 7–8) .
Q. What experimental designs are effective for analyzing structure-activity relationships (SAR) in analogs of this compound?
- Methodological Answer :
- Core Modifications : Replace the 2-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to assess electronic effects on bioactivity .
- Positional Isomerism : Synthesize analogs with the chlorine atom at the 3- or 4-position of the phenyl ring to evaluate steric and electronic influences .
- Quinoline Ring Substitutions : Introduce fluorine or methyl groups at the 6- or 7-position to study metabolic stability .
Q. How should contradictory data on antimicrobial activity between similar quinoline derivatives be resolved?
- Methodological Answer : Contradictions often arise from variations in bacterial strains, assay conditions, or compound purity. To mitigate:
- Standardized Testing : Use CLSI/MHRA guidelines for minimum inhibitory concentration (MIC) assays .
- Purity Verification : Confirm compound purity (>95%) via HPLC before testing .
- Mechanistic Studies : Pair MIC data with target-binding assays (e.g., DNA gyrase inhibition) to validate mode of action .
Q. What strategies optimize the synthesis of this compound for scale-up while minimizing by-products?
- Methodological Answer :
- Catalysis : Use Pd/C or copper catalysts for efficient cyclization, reducing reaction time and temperature .
- Process Monitoring : Employ in-situ FTIR or HPLC to track intermediate formation and adjust reagent stoichiometry dynamically .
- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME), a safer solvent with similar polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
